2-(10-Bromoanthracen-9-yl)pyridine
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Overview
Description
2-(10-Bromoanthracen-9-yl)pyridine is an organic compound that features a brominated anthracene moiety attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Bromoanthracen-9-yl)pyridine typically involves the bromination of anthracene followed by a coupling reaction with pyridine. One common method involves the use of 9,10-dibromoanthracene as a starting material. The reaction is catalyzed by palladium complexes, such as Pd2(dba)3, in the presence of ligands like tri-o-tolyl phosphine. The reaction is carried out in a dry solvent, such as tetrahydrofuran (THF), under an inert nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(10-Bromoanthracen-9-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinone derivatives .
Scientific Research Applications
2-(10-Bromoanthracen-9-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(10-Bromoanthracen-9-yl)pyridine in its applications is primarily based on its electronic and photophysical properties. The brominated anthracene moiety can participate in various electronic transitions, making it useful in light-emitting applications. The pyridine ring can act as a coordinating site for metal ions, which can further modulate its electronic properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: A precursor in the synthesis of 2-(10-Bromoanthracen-9-yl)pyridine.
4-(10-Phenylanthracene-9-yl)pyridine: Another anthracene-pyridine derivative with similar photophysical properties.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: A compound used in similar photophysical applications.
Uniqueness
This compound is unique due to the presence of both a brominated anthracene and a pyridine ring, which confer distinct electronic and photophysical properties. This combination makes it particularly useful in applications requiring specific light-emitting characteristics and coordination chemistry .
Properties
CAS No. |
1314565-21-3 |
---|---|
Molecular Formula |
C19H12BrN |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)pyridine |
InChI |
InChI=1S/C19H12BrN/c20-19-15-9-3-1-7-13(15)18(17-11-5-6-12-21-17)14-8-2-4-10-16(14)19/h1-12H |
InChI Key |
SHULLMURMQNPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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